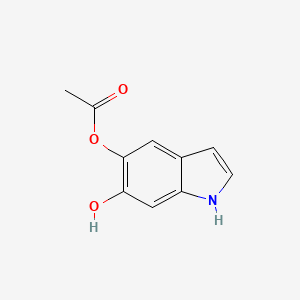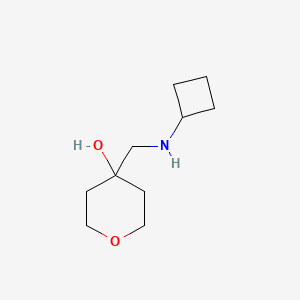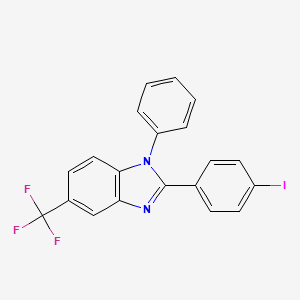![molecular formula C15H17N5OSi B12938045 Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 60855-35-8](/img/structure/B12938045.png)
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide: is an organic compound that combines a purine derivative with a benzamide group The trimethylsilyl group attached to the purine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of 9H-purine-6-amine with trimethylsilyl chloride to introduce the trimethylsilyl group. This is followed by the acylation of the resulting intermediate with benzoyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: In an industrial setting, the production of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl group under mild conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzamide group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for investigating the biochemical pathways involving purine nucleotides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related metabolic pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: In the industrial sector, N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with purine-binding proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(Trimethylsilylmethyl)benzylamine: Another compound with a trimethylsilyl group, used in organic synthesis.
N-Benzyl-N-(trimethylsilyl)methylamine: Similar structure but with different functional groups, used in chemical research.
N-(Trimethylsilyl)benzamide: Lacks the purine ring, used in different synthetic applications.
Uniqueness: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine ring and a benzamide group, combined with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
60855-35-8 |
|---|---|
Formule moléculaire |
C15H17N5OSi |
Poids moléculaire |
311.41 g/mol |
Nom IUPAC |
N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C15H17N5OSi/c1-22(2,3)20-10-18-12-13(16-9-17-14(12)20)19-15(21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19,21) |
Clé InChI |
LAXGCXHUFWQQEV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




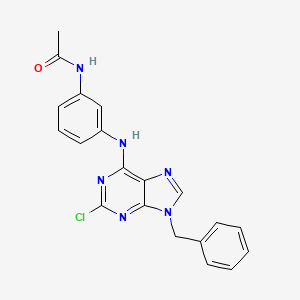
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)

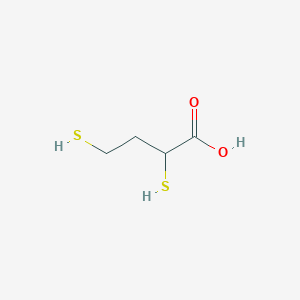

![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)


